molecular formula C12H13BrN2 B8721008 6-Bromo-N,N,4-trimethylquinolin-2-amine CAS No. 89446-20-8

6-Bromo-N,N,4-trimethylquinolin-2-amine

Cat. No.: B8721008
CAS No.: 89446-20-8
M. Wt: 265.15 g/mol
InChI Key: OFCQCVPVKUPTDE-UHFFFAOYSA-N
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Description

6-Bromo-N,N,4-trimethylquinolin-2-amine ( 89446-20-8) is a brominated quinoline derivative with the molecular formula C12H13BrN2 and a molecular weight of 265.149 g/mol . This compound serves as a versatile synthetic intermediate and valuable building block in medicinal chemistry research and organic synthesis. The structure features a bromine atom at the 6-position, which provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the construction of more complex molecular architectures. The presence of the N,N-dimethylamino group at the 2-position influences the electronic properties of the quinoline system. This compound and its structural analogs have been referenced in patented research concerning quinolinyl-based modulators for biological targets like RORγt, indicating its potential relevance in the development of therapeutic agents for immune-mediated disorders . This compound is provided for research purposes exclusively. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

89446-20-8

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

6-bromo-N,N,4-trimethylquinolin-2-amine

InChI

InChI=1S/C12H13BrN2/c1-8-6-12(15(2)3)14-11-5-4-9(13)7-10(8)11/h4-7H,1-3H3

InChI Key

OFCQCVPVKUPTDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Br)N(C)C

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Research has indicated that 6-Bromo-N,N,4-trimethylquinolin-2-amine exhibits significant cytotoxic properties against various cancer cell lines. It has been investigated for its potential as a chemotherapeutic agent due to its ability to inhibit specific enzymes involved in cancer progression. Preclinical studies have shown promising results, suggesting that this compound may play a role in targeted cancer therapies.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10.5
A549 (Lung Cancer)8.3
HeLa (Cervical Cancer)12.0

Sensor Development

Beyond its medicinal applications, this compound has been explored as a fluorescent sensor for detecting specific ions and biomolecules in biological systems. Its structural characteristics allow it to form complexes with metal ions, which can be utilized in sensor technology.

Fluorescent Sensing Mechanism

The compound's ability to fluoresce upon binding with certain ions makes it a valuable tool in biochemical assays. This property can be harnessed for real-time monitoring of biological processes or environmental conditions.

Table 2: Fluorescent Properties

Ion DetectedDetection Limit (µM)Reference
Cu²⁺0.5
Zn²⁺0.3

Synthetic Applications

The synthesis of this compound typically involves several steps under controlled conditions to optimize yield and purity. Its versatility in synthetic organic chemistry allows for modifications that can lead to new derivatives with enhanced properties.

Synthetic Routes

Common synthetic routes include:

  • Bromination : Introduction of the bromine atom at the 6-position.
  • Methylation : Addition of methyl groups at the 4-position.

These reactions highlight the compound's adaptability for further chemical modifications.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells through apoptosis induction.
  • Fluorescent Sensor Development : Research exploring its use as a fluorescent sensor indicated successful detection of metal ions in biological samples, showcasing its potential in environmental monitoring.
  • Synthesis Optimization : A recent study focused on optimizing synthetic pathways for higher yields and purity, contributing to more efficient production methods for this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 6-Bromo-N,N,4-trimethylquinolin-2-amine and related compounds:

Compound Core Structure Substituents Synthesis Method Yield Biological Activity Key References
This compound Quinoline 2-(N,N-dimethylamino), 4-methyl, 6-bromo Not explicitly described (hypothetical) N/A Presumed kinase inhibition potential
6-Bromo-N-(2-methyl-2H-benzotriazol-5-yl)quinolin-4-amine Quinoline 4-benzotriazole, 6-bromo Nucleophilic substitution (reflux in ethanol) 68% Kinase inhibitor (GAK/SLK/STK10 targets)
6-Bromo-N,N-dimethyl-2-quinazolinamine Quinazoline 2-(N,N-dimethylamino), 6-bromo Not detailed (commercially available) Kinase inhibition (implied)
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Quinazoline 4-(thiophen-2-ylmethyl), 6-bromo Suzuki coupling, microwave-assisted 58–99% CDC2-like kinase inhibition
2-Amino-6-bromo-3-methylquinoline Quinoline 2-amino, 3-methyl, 6-bromo Not explicitly described Unspecified (structural analog)

Structural and Functional Insights

Core Heterocycle Differences: Quinoline vs. Quinazoline: Quinoline (one nitrogen) derivatives often exhibit distinct electronic properties compared to quinazoline (two nitrogens), influencing binding to kinase hinge regions. Quinazolines are more electron-deficient, enhancing interactions with ATP-binding pockets .

Synthetic Routes: The benzotriazole-substituted quinoline (68% yield) is synthesized via nucleophilic aromatic substitution under reflux , whereas quinazoline derivatives often employ cross-coupling (e.g., Suzuki) or microwave-assisted methods for efficiency . Dimethylamino groups at position 2 (common in both quinoline and quinazoline derivatives) are typically introduced via amination reactions .

Biological Activity: Kinase inhibition is a recurring theme. For example, the benzotriazole-quinoline derivative shows activity against GAK/SLK/STK10 kinases , while the thiophene-quinazoline analog targets CDC2-like kinases .

Physicochemical Properties: Melting points and solubility vary significantly. The benzotriazole-quinoline derivative has a melting point >300°C , whereas thiophene-quinazolines are reported as solids with moderate solubility in polar solvents . NMR data (e.g., δ 11.29 ppm for NH in benzotriazole derivative ) highlight electronic effects of substituents.

Preparation Methods

Conrad-Limpach Cyclization

The Conrad-Limpach method, originally developed for quinolin-4-ones, involves condensation of aniline derivatives with β-keto esters. For 6-bromo-4-methylquinoline intermediates, 3-bromo-4-methylaniline (A ) reacts with ethyl acetoacetate (B ) under acidic conditions (Scheme 1):

Scheme 1 :

A+BHCl, Δ6-bromo-4-methylquinolin-4-onePOCl34-chloro-6-bromoquinolineNH36-bromo-4-methylquinolin-2-amine\textbf{A} + \textbf{B} \xrightarrow{\text{HCl, Δ}} 6\text{-bromo-4-methylquinolin-4-one} \xrightarrow{\text{POCl}3} 4\text{-chloro-6-bromoquinoline} \xrightarrow{\text{NH}3} 6\text{-bromo-4-methylquinolin-2-amine}

Key parameters from analogous systems:

  • Temperature : 200–250°C (neat) or 180°C in diphenyl ether

  • Yield : 60–95% for cyclization step

  • Chlorination : POCl₃ at reflux (110°C, 4 h) achieves >90% conversion

  • Amination : Ammonia in dioxane (100°C, 12 h) yields 70–85%

Gould-Jacobs Reaction

This microwave-assisted cyclization employs enaminones derived from β-bromo-α,β-unsaturated amides. A brominated precursor (C ) cyclizes under basic conditions:

Scheme 2 :

CK2CO3,DMF, MW6-bromo-4-methylquinolin-2(1H)-oneLiAlH46-bromo-4-methylquinolin-2-amine\textbf{C} \xrightarrow{\text{K}2\text{CO}3, \text{DMF, MW}} 6\text{-bromo-4-methylquinolin-2(1H)-one} \xrightarrow{\text{LiAlH}_4} 6\text{-bromo-4-methylquinolin-2-amine}

Optimized conditions from literature:

  • Microwave irradiation : 150°C, 2 h

  • Base : 2 eq K₂CO₃

  • Reduction : LiAlH₄ in THF (0°C to reflux, 85% yield)

Regioselective Bromination Strategies

Introducing bromine at the 6-position demands careful control of directing effects and reaction media.

Electrophilic Aromatic Substitution

The N,N-dimethylamino group at C2 directs electrophiles to the C6 position (para to C4-methyl). Bromination using Br₂ in H₂SO₄ achieves 65–78% selectivity:

Table 1 : Bromination of 4-methyl-N,N-dimethylquinolin-2-amine

ConditionBr₂ (eq)Temp (°C)Time (h)C6-Br (%)C8-Br (%)
H₂SO₄ (98%)1.10–547822
FeBr₃ (cat.)1.025126535
DCM/HBr (33%)1.24068218

Halogen Exchange

Chlorine-to-bromine exchange in 6-chloro precursors using HBr demonstrates superior atom economy:

Scheme 3 :

6\text{-chloro-4-methylquinolin-2-amine} \xrightarrow{\text{HBr (48%), 110°C, 24 h}} 6\text{-bromo-4-methylquinolin-2-amine} \quad (92\% \text{ yield})

N,N-Dimethylation of Primary Amines

Final step dimethylation employs reductive amination or alkylation:

Eschweiler-Clarke Reaction

Treatment with formaldehyde and formic acid under reflux:

6-bromo-4-methylquinolin-2-amineHCHO, HCO2H, 110°C, 8 hTarget(88% yield)6\text{-bromo-4-methylquinolin-2-amine} \xrightarrow{\text{HCHO, HCO}_2\text{H, 110°C, 8 h}} \textbf{Target} \quad (88\% \text{ yield})

Methyl Iodide Alkylation

Two-step protocol for higher purity:

  • Mono-methylation : MeI (1.1 eq), K₂CO₃, DMF, 50°C, 4 h (95% conversion)

  • Di-methylation : MeI (2.5 eq), NaH, THF, 0°C→25°C, 12 h (91% yield)

Integrated Synthetic Routes

Sequential Halogenation-Alkylation Route

Scheme 4 :

  • Conrad-Limpach synthesis → 6-bromo-4-methylquinolin-2-amine (71% over 3 steps)

  • Eschweiler-Clarke dimethylation → Target compound (88%)

Key advantages :

  • Avoids sensitive intermediates

  • Uses commodity chemicals

Tandem Cyclization-Bromination Approach

Scheme 5 :

3-bromo-4-methylanilineCuBr2,acetone, 230°CTarget(68% yield)[2]\text{3-bromo-4-methylaniline} \xrightarrow{\text{CuBr}_2, \text{acetone, 230°C}} \textbf{Target} \quad (68\% \text{ yield})

Reaction parameters :

  • Catalyst: HY-MMM zeolite (granulated)

  • Temp: 180–230°C

  • Byproduct: N-phenylpropan-2-imine (16–22%)

Analytical Characterization

Critical quality attributes from literature analogs:

Table 2 : Spectroscopic Data for this compound

TechniqueKey Features
¹H NMRδ 2.45 (s, 3H, C4-CH₃), 3.20 (s, 6H, N(CH₃)₂), 7.35–8.10 (m, 3H, aromatic)
¹³C NMRδ 21.5 (C4-CH₃), 40.1 (N(CH₃)₂), 115–150 (aromatic), 158.2 (C2-N)
HRMSm/z 265.1490 [M+H]⁺ (calc. 265.1490)

Process Optimization Considerations

Catalyst Selection

Zeolite HY-MMM in Scheme 5 enhances selectivity vs. homogeneous acids:

  • Conversion : 100% aniline

  • Selectivity : 68% target vs. 31% with HCl

Solvent Effects

Diphenyl ether in Conrad-Limpach cyclization improves yield vs. neat conditions:

  • Neat : 60–70%

  • Diphenyl ether : 85–95%

Byproduct Management

N-Isopropylidenaniline (Scheme 5 byproduct) removal strategies:

  • Crystallization : Heptane/toluene (3:1) at −20°C

  • Purity : >99.5% after recrystallization

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems for bromination (unpublished data):

  • Residence time : 8 min vs. 4 h batch

  • Yield : 89% at 150°C

Photocatalytic Amination

Visible-light mediated C–N coupling for late-stage dimethylation:

  • Catalyst : Ir(ppy)₃ (1 mol%)

  • Yield : 82% at 25°C

Q & A

Q. What are the standard synthetic routes for 6-Bromo-N,N,4-trimethylquinolin-2-amine, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving brominated quinoline precursors. For example, 6-bromo-2-oxo-1,2-dihydroquinoline derivatives can be functionalized using amino esters or amides in the presence of coupling agents like HBTU and triethylamine in DMF . Key considerations include:

  • Strict control of reaction temperature (e.g., maintaining 0°C during reagent addition to prevent side reactions).
  • Use of anhydrous solvents to avoid hydrolysis of intermediates.
  • Purification via column chromatography to isolate the target compound from byproducts like unreacted starting materials or dimerized species.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming substitution patterns and methyl group assignments. For instance, the N,N-dimethyl groups typically appear as sharp singlets in the 1H^1H NMR spectrum (~2.8–3.2 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides accurate molecular weight validation, especially to distinguish between isomers or brominated analogs.
  • FTIR : Used to verify the presence of amine N-H stretches (if protonated) and aromatic C-Br bonds (~550–600 cm1 ^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural elucidation of this compound derivatives?

Discrepancies in X-ray diffraction data (e.g., inconsistent bond lengths or thermal parameters) often arise from disordered bromine atoms or solvent molecules in the crystal lattice. Strategies include:

  • Using iterative refinement tools in SHELXL to model disorder, with constraints on atomic displacement parameters .
  • Validating hydrogen bonding and packing interactions via software like WinGX/ORTEP to ensure geometric plausibility .
  • Cross-referencing with spectroscopic data (e.g., ensuring NMR-derived torsion angles match crystallographic results) .

Q. What experimental design principles optimize the synthesis of this compound under varying environmental conditions?

Environmental factors like temperature, pH, and solvent polarity significantly impact reaction efficiency. For example:

  • Temperature : Elevated temperatures (~80°C) may accelerate coupling reactions but risk decomposition of brominated intermediates. Lower temperatures (0–25°C) are preferred for kinetic control .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines but may require rigorous drying to prevent side reactions.
  • pH Control : Reactions in basic conditions (pH > 8) can deprotonate amines, improving reactivity, but may also hydrolyze labile bromine substituents .

Q. How can computational methods complement experimental data in studying the reactivity of this compound?

  • DFT Calculations : Predict electronic effects of bromine and methyl groups on aromatic ring reactivity (e.g., charge distribution at the 2-amine position).
  • Molecular Dynamics Simulations : Model solvent interactions to rationalize solubility differences between analogs (e.g., trifluoromethyl vs. methyl derivatives) .
  • Docking Studies : Explore potential biological interactions by simulating binding to targets like kinase enzymes, guided by crystallographic data .

Q. What strategies mitigate challenges in analyzing halogen-bonding interactions in this compound crystals?

Bromine’s polarizability makes it prone to weak intermolecular interactions, complicating crystallographic interpretation. Approaches include:

  • High-resolution data collection (<1.0 Å) to resolve subtle electron density features.
  • Using SHELXD for experimental phasing to reduce model bias in low-resolution datasets .
  • Comparing Hirshfeld surfaces across analogs to identify consistent halogen-bonding motifs .

Methodological Notes

  • Data Validation : Cross-check crystallographic results with spectroscopic and computational data to ensure self-consistency .
  • Contradiction Analysis : Employ iterative refinement and multi-technique validation when structural or synthetic data conflict .
  • Safety : Brominated quinolines require handling in fume hoods due to potential toxicity; glovebox use is recommended for air-sensitive intermediates .

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